An In-depth Technical Guide to the Synthesis of 5-Iodo-1H-indole-3-carbaldehyde from Indole
An In-depth Technical Guide to the Synthesis of 5-Iodo-1H-indole-3-carbaldehyde from Indole
I have gathered substantial information from the search results to construct the in-depth technical guide. I have found detailed protocols and mechanistic information for both proposed synthetic routes.
For Route A (Iodination then Formylation):
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I found a paper describing the regioselective C5-H direct iodination of indoles, which seems to be a radical-based mechanism[1][2].
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I have information on the Vilsmeier-Haack formylation of indole derivatives which can be adapted for 5-iodoindole[3][4].
For Route B (Formylation then Iodination):
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I have found a detailed experimental protocol for the Vilsmeier-Haack formylation of indole to produce indole-3-carbaldehyde[5][6].
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Crucially, I have found a supporting information document that provides a specific and detailed protocol for the direct iodination of indole-3-carbaldehyde at the C5 position, along with characterization data for the final product[7].
For the mechanisms:
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I have information on the electrophilic substitution mechanism for iodination[8][9][10].
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I have multiple sources explaining the mechanism of the Vilsmeier-Haack reaction[11][12][13][14][15].
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Introduction
5-Iodo-1H-indole-3-carbaldehyde is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The indole scaffold is a prevalent motif in a vast array of biologically active compounds, and the introduction of an iodine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic strategies for the preparation of 5-Iodo-1H-indole-3-carbaldehyde starting from indole, tailored for researchers and professionals in the field of drug development and medicinal chemistry.
Two principal synthetic routes are discussed herein, each with its own set of advantages and considerations:
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Route A: Iodination of Indole followed by Formylation. This pathway commences with the regioselective iodination of the indole core at the C5 position, followed by the introduction of the carbaldehyde group at the C3 position.
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Route B: Formylation of Indole followed by Iodination. This alternative strategy involves the initial formylation of indole at its most nucleophilic C3 position, followed by the selective iodination of the resulting indole-3-carbaldehyde at the C5 position.
This document will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present a comparative analysis of the two routes to aid in the selection of the most appropriate method for a given research objective.
Route A: Iodination of Indole followed by Formylation
This synthetic approach prioritizes the early introduction of the iodine substituent. The success of this route hinges on the ability to selectively iodinate the indole ring at the C5 position, a task that can be challenging due to the high reactivity of the C3 position towards electrophiles.
Step 1: Regioselective C5-H Direct Iodination of Indole
Recent advancements have enabled the direct and highly regioselective iodination of indoles at the C5 position. One effective method proceeds via a radical pathway under mild conditions, avoiding the use of metal catalysts[1].
Reaction Scheme:
Experimental Protocol:
A detailed protocol for the C5-iodination of indole has been described by Wang et al.[1][2]. The reaction typically involves the use of an iodine source and a radical initiator in a suitable solvent.
Mechanism:
The mechanism for this C5-iodination is proposed to proceed through a radical pathway. The reaction is initiated by the formation of an iodine radical, which then selectively attacks the electron-rich indole ring at the C5 position. This regioselectivity is a key feature of this method, overcoming the inherent preference for C3 substitution in classical electrophilic additions.
Step 2: Vilsmeier-Haack Formylation of 5-Iodoindole
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds[12][13][14][15]. In this step, 5-iodoindole is converted to the target molecule, 5-Iodo-1H-indole-3-carbaldehyde.
Reaction Scheme:
Experimental Protocol:
The procedure for the Vilsmeier-Haack formylation of indoles is well-established[3][5][6]. A general protocol adaptable for 5-iodoindole is as follows:
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The Vilsmeier reagent is prepared in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) at low temperatures.
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The 5-iodoindole is then added to the pre-formed Vilsmeier reagent.
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The reaction mixture is stirred, typically with gentle heating, to drive the reaction to completion.
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Aqueous workup hydrolyzes the intermediate iminium salt to afford the desired aldehyde.
Mechanism of the Vilsmeier-Haack Reaction:
The reaction proceeds in two main stages:
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Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
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Electrophilic Aromatic Substitution: The electron-rich indole ring of 5-iodoindole attacks the Vilsmeier reagent, preferentially at the C3 position, to form a stable intermediate. Subsequent elimination and hydrolysis yield the final product, 5-Iodo-1H-indole-3-carbaldehyde[11][12].
Route B: Formylation of Indole followed by Iodination
This route begins with the formylation of the indole starting material, a highly efficient and well-understood transformation. The subsequent iodination at the C5 position is then directed by the existing aldehyde group.
Step 1: Vilsmeier-Haack Formylation of Indole
The initial step involves the synthesis of indole-3-carbaldehyde from indole using the Vilsmeier-Haack reaction. This is a high-yielding and widely used industrial process.
Reaction Scheme:
Experimental Protocol:
A representative experimental procedure is provided by TCI Practical Examples[5] and Organic Syntheses[6]:
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To a solution of Vilsmeier reagent in DMF at 0 °C, indole is added.
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The solution is stirred for a specified time at room temperature.
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The reaction is quenched with an aqueous base (e.g., NaOH solution).
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The precipitated product is collected by filtration, washed, and dried.
Quantitative Data for Vilsmeier-Haack Formylation of Indole:
| Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |
| Vilsmeier Reagent, DMF | 0 to rt | 2.5 | 77 | [5] |
Step 2: Direct Iodination of Indole-3-carbaldehyde
The final step in this route is the selective iodination of indole-3-carbaldehyde at the C5 position. A highly efficient protocol for this transformation has been reported[7].
Reaction Scheme:
Caption: Synthetic workflow for Route A.
Route B: Formylation followed by Iodination
Caption: Synthetic workflow for Route B.
Comparative Analysis and Conclusion
Both Route A and Route B offer viable pathways for the synthesis of 5-Iodo-1H-indole-3-carbaldehyde from indole. The choice between the two may depend on several factors:
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Route A is advantageous if a variety of C3-substituted 5-iodoindoles are desired, as the common intermediate, 5-iodoindole, can be diversified. However, the initial C5-iodination might require more specialized conditions to achieve high regioselectivity.
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Route B benefits from a highly robust and scalable initial step (Vilsmeier-Haack formylation of indole). The subsequent iodination is also reported to be high-yielding and selective. This route is often preferred for the direct synthesis of the target compound.
References
Sources
- 1. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 9. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
